molecular formula C13H16N2O2 B8424878 1-(5-Nitro-2,3-dihydro-1H-inden-2-yl)pyrrolidine

1-(5-Nitro-2,3-dihydro-1H-inden-2-yl)pyrrolidine

Cat. No. B8424878
M. Wt: 232.28 g/mol
InChI Key: BLTOBLZTUNACMD-UHFFFAOYSA-N
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Patent
US09181239B2

Procedure details

To a solution of Example 55A (8.38 g, 44.7 mmol) in TFA (320 ml, 4154 mmol) was added concentrated nitric acid (2.86 ml, 44.7 mmol) dropwise at 0° C. The mixture was stirred at 0-15° C. for 5 hours. The mixture was next concentrated then dissolved in 200 mL of ethyl acetate and the organic solution was poured into a separatory funnel and washed with saturated aqueous sodium bicarbonate (2×150 mL) and saturated aqueous brine (1×100 mL), dried over magnesium sulfate, filtered and concentrated. The crude was recrystallized in ethyl acetate/hexane mixture to give the title compound. MS (ESI) m/z 233.1 (M+H)+.
Quantity
8.38 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH:2]1[N:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.C(O)(C(F)(F)F)=O.[N+:22]([O-])([OH:24])=[O:23]>>[N+:22]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[CH2:1][CH:2]([N:10]1[CH2:11][CH2:12][CH2:13][CH2:14]1)[CH2:3]2)([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
8.38 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)N1CCCC1
Name
Quantity
320 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.86 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
7.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0-15° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was next concentrated
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in 200 mL of ethyl acetate
ADDITION
Type
ADDITION
Details
the organic solution was poured into a separatory funnel
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2×150 mL) and saturated aqueous brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was recrystallized in ethyl acetate/hexane mixture

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2CC(CC2=CC1)N1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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